Rotatable Bond Count Differentiates 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride from the Direct Ether Analog 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride
The target compound contains a methylene spacer (–CH₂–) between the pyrrolidine C3 position and the ether oxygen, whereas the closest in-class comparator 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) lacks this spacer, resulting in a direct O–pyrrolidine linkage . SMILES analysis confirms that the target compound possesses four freely rotatable bonds (excluding the hydrochloride counterion) compared to three for the comparator . This quantitative increase in rotational degrees of freedom can translate into measurably different entropic penalties upon receptor binding, as demonstrated in SAR studies of analogous aminoalkoxybenzyl pyrrolidine series where linker length critically modulates urotensin-II receptor antagonism [1].
| Evidence Dimension | Number of rotatable bonds (free base SMILES) |
|---|---|
| Target Compound Data | 4 rotatable bonds (SMILES: CC1=CC=CC=C1COCC2CCNC2) |
| Comparator Or Baseline | 3 rotatable bonds for 3-[(2-Methylbenzyl)oxy]pyrrolidine (SMILES: CC1=CC=CC=C1COC2CCNC2) |
| Quantified Difference | +1 rotatable bond (33% increase) |
| Conditions | SMILES-derived rotatable bond count using standard definitions; excludes salt counterion |
Why This Matters
An increase of one rotatable bond alters the conformational ensemble accessible to the molecule, which can significantly impact target binding kinetics and selectivity in medicinal chemistry campaigns where linker length is a critical optimization parameter.
- [1] Jin, J.; Dhanak, D.; Knight, S.D.; et al. Aminoalkoxybenzyl pyrrolidines as novel human urotensin-II receptor antagonists. Bioorg. Med. Chem. Lett. 2005, 15, 3229-3232. View Source
